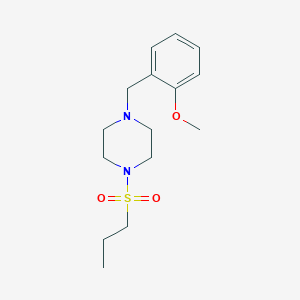
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure includes a methoxybenzyl group and a propylsulfonyl group attached to a piperazine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting piperazine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Addition of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative. This can be achieved by reacting the intermediate with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or propylsulfonyl groups.
Scientific Research Applications
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxybenzyl group may facilitate binding to specific receptors or enzymes, while the propylsulfonyl group may enhance the compound’s solubility and stability. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different chemical and biological properties.
4-(Propylsulfonyl)piperazine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
1-Benzyl-4-(propylsulfonyl)piperazine: Similar structure but without the methoxy group, which may influence its reactivity and interactions.
Uniqueness
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the methoxybenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
Molecular Formula |
C15H24N2O3S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-6-4-5-7-15(14)20-2/h4-7H,3,8-13H2,1-2H3 |
InChI Key |
CDDNVLWMFZWFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


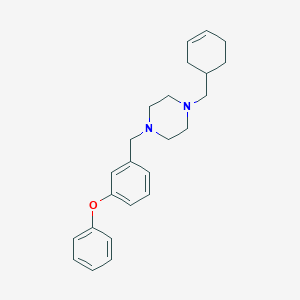
![4-({[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14920372.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate](/img/structure/B14920382.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920385.png)
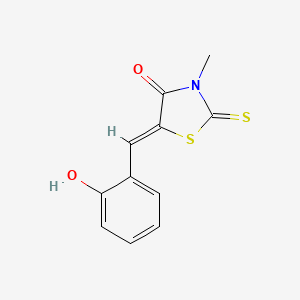
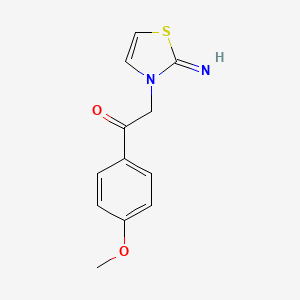
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B14920397.png)
methanone](/img/structure/B14920402.png)
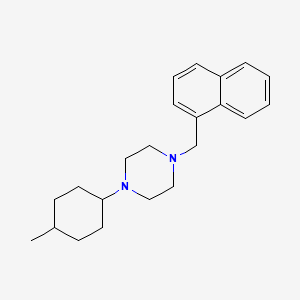
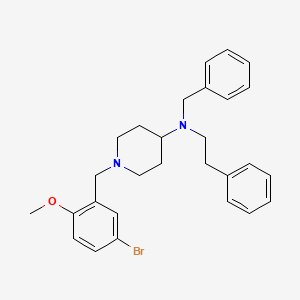
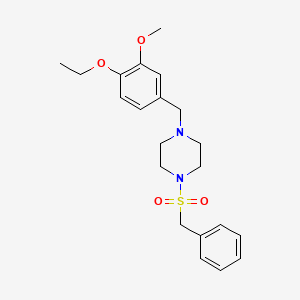
![Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B14920425.png)

![1-(Naphthalen-1-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B14920456.png)
